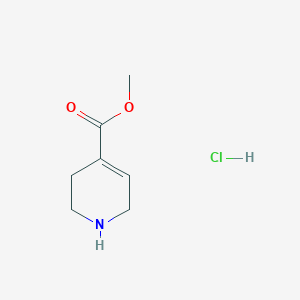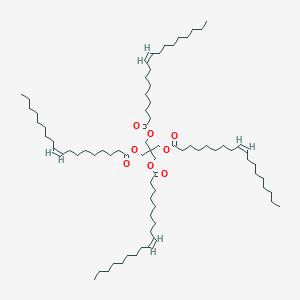
7-Aminoquinolin-8-ol
Übersicht
Beschreibung
7-Aminoquinolin-8-ol is a nitrogen-containing heterocyclic compound derived from quinoline. It is structurally characterized by an amino group at the seventh position and a hydroxyl group at the eighth position on the quinoline ring. This compound is known for its pale yellow solid appearance and has significant applications in various fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoquinolin-8-ol typically involves the nitration of quinoline to produce a mixture of nitro derivatives, followed by reduction. The nitration process yields both 5-nitroquinoline and 8-nitroquinoline, which are separated by distillation and sublimation. The 8-nitroquinoline is then reduced using tin powder in the presence of hydrochloric acid to form 8-aminoquinoline . Another method involves the amination of 8-chloroquinoline using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalytic hydrogenation for the reduction step is also common in industrial settings to achieve higher purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Aminoquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can further modify the amino group or reduce other functional groups present on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin powder and hydrochloric acid, or catalytic hydrogenation using palladium on carbon.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
7-Aminoquinolin-8-ol has a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe for detecting metal ions.
Industry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Aminoquinolin-8-ol and its derivatives involves interaction with biological targets such as enzymes and cellular structures. For instance, primaquine accumulates within the mitochondria of Plasmodium parasites, causing structural changes and disrupting their function . The compound’s ability to chelate metal ions also plays a role in its biological activity, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline: Similar in structure but with a hydroxyl group at the eighth position instead of an amino group.
8-Aminoquinoline: Lacks the hydroxyl group at the eighth position, making it less versatile in certain chemical reactions.
Primaquine and Tafenoquine: These are derivatives of 8-aminoquinoline with additional functional groups that enhance their antimalarial activity.
Uniqueness: 7-Aminoquinolin-8-ol is unique due to the presence of both amino and hydroxyl groups on the quinoline ring, which provides it with distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications in synthesis and medicinal chemistry compared to its analogs.
Eigenschaften
IUPAC Name |
7-aminoquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKRMUBGTNPWBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)N)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512717 | |
| Record name | 7-Aminoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18472-06-5 | |
| Record name | 7-Aminoquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















